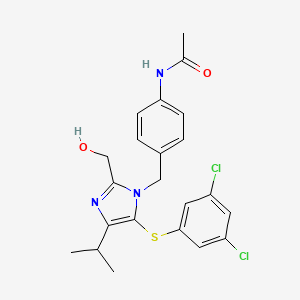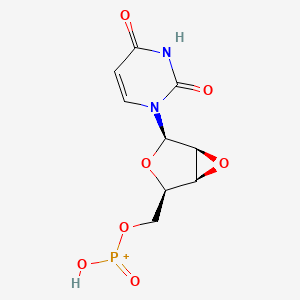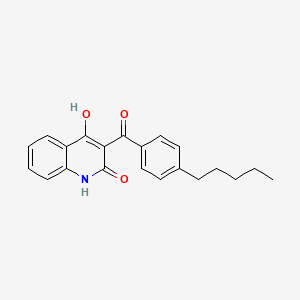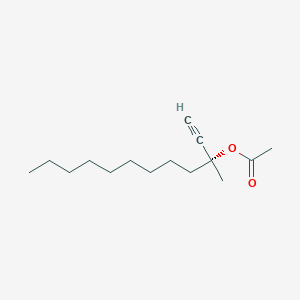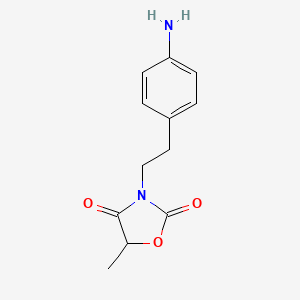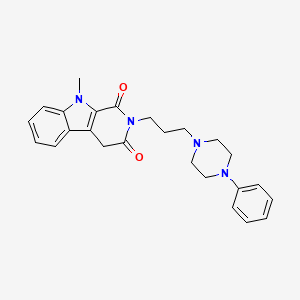
N,N'-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide is a complex organic compound with the molecular formula C25H35N3O6 and a molecular weight of 473.5619 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, imino, and acetamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound is carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production methods are designed to be cost-effective while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N,N-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bisacetamide derivatives and compounds with similar functional groups. Examples include:
- N,N’-bis(2-hydroxyethyl)oxamide
- N,N’-bis(2-hydroxypropyl)oxamide
Uniqueness
What sets N,N-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide apart is its unique combination of functional groups and its specific molecular structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
68959-60-4 |
|---|---|
Molecular Formula |
C25H35N3O6 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[4-[3-[[3-(4-acetamidophenoxy)-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C25H35N3O6/c1-17(2)28(13-22(31)15-33-24-9-5-20(6-10-24)26-18(3)29)14-23(32)16-34-25-11-7-21(8-12-25)27-19(4)30/h5-12,17,22-23,31-32H,13-16H2,1-4H3,(H,26,29)(H,27,30) |
InChI Key |
BKDUXUMVSFIBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)NC(=O)C)O)CC(COC2=CC=C(C=C2)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


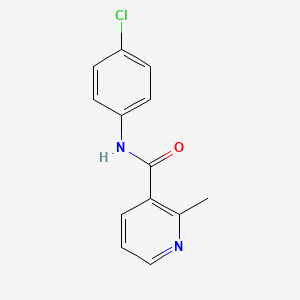

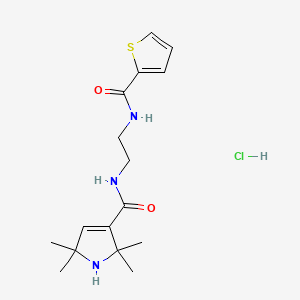
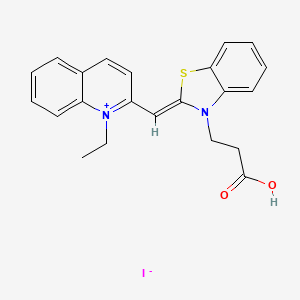
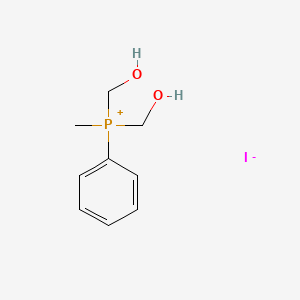
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)

